molecular formula C9H6F3NO2 B1356663 4-Methoxy-2-(trifluoromethoxy)benzonitrile CAS No. 886502-33-6

4-Methoxy-2-(trifluoromethoxy)benzonitrile

Cat. No.: B1356663
CAS No.: 886502-33-6
M. Wt: 217.14 g/mol
InChI Key: KCDAVWNDFNGBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C9H6F3NO2 and a molecular weight of 217.15 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3) attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the methoxy and trifluoromethoxy groups onto a benzonitrile core. One common method involves the reaction of 4-methoxybenzonitrile with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a copper catalyst. The reaction is carried out under reflux conditions, typically in an organic solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents like bromine (Br2) or chlorine (Cl2) and nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Methoxy-2-(trifluoromethoxy)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group, in particular, can enhance the compound’s stability and lipophilicity, making it valuable for various applications .

Properties

IUPAC Name

4-methoxy-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDAVWNDFNGBFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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